3-Bromo-4-iodo-1,2-thiazole (CAS 202287-54-5): A Technical Guide to Orthogonal Reactivity and Advanced Synthetic Applications
3-Bromo-4-iodo-1,2-thiazole (CAS 202287-54-5): A Technical Guide to Orthogonal Reactivity and Advanced Synthetic Applications
Executive Summary
In the landscape of modern heterocyclic chemistry, dihalogenated building blocks are indispensable for the rapid assembly of complex molecular architectures. 3-Bromo-4-iodo-1,2-thiazole (commonly known as 3-bromo-4-iodoisothiazole) stands out as a highly versatile scaffold. As a Senior Application Scientist, I frequently leverage this compound's unique electronic properties to execute highly regioselective, sequential cross-coupling reactions. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic behavior, and field-proven experimental protocols designed to ensure high-fidelity synthesis in drug development and materials science.
Physicochemical Properties & Structural Analysis
The utility of 3-bromo-4-iodo-1,2-thiazole is rooted in the electronic nature of the isothiazole ring. The adjacent nitrogen and sulfur heteroatoms create an electron-deficient π -system, which profoundly influences the bond dissociation energies (BDE) of the attached halogens.
Below is a consolidated summary of the compound's core properties, which are critical for calculating reaction stoichiometry and predicting phase behavior during purification.
Table 1: Physicochemical and Computed Properties[1]
| Property | Value |
| IUPAC Name | 3-Bromo-4-iodo-1,2-thiazole |
| Synonyms | 3-Bromo-4-iodoisothiazole |
| CAS Number | 202287-54-5 |
| Molecular Formula | C₃HBrINS |
| Molecular Weight | 289.92 g/mol |
| Exact Mass | 288.80578 g/mol |
| Topological Polar Surface Area | 41.1 Ų |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 0 |
Mechanistic Insights: Orthogonal Reactivity in Cross-Coupling
The true power of 3-bromo-4-iodo-1,2-thiazole lies in its orthogonal reactivity . When designing complex synthesis routes, protecting group manipulations often inflate cost and reduce overall yield. This dihalogenated isothiazole circumvents that issue through chemoselective oxidative addition.
The Causality of Regioselectivity: The carbon-iodine (C4–I) bond possesses a significantly lower bond dissociation energy compared to the carbon-bromine (C3–Br) bond. In the presence of a Palladium(0) catalyst, oxidative addition occurs preferentially and rapidly at the C4 position[1]. This kinetic favorability allows chemists to selectively functionalize the 4-position via Heck, Suzuki, or Sonogashira couplings while leaving the 3-bromo group entirely intact for subsequent, more forcing transformations[2].
Fig 1: Chemoselective Pd-catalyzed coupling pathway of 3-Bromo-4-iodoisothiazole.
Experimental Protocols: Regioselective Palladium-Catalyzed Heck Coupling
To translate the theoretical orthogonal reactivity into practical success, the experimental conditions must be tightly controlled. The following protocol details the regioselective Heck alkenylation at the C-4 position, designed as a self-validating system to prevent downstream failures.
Fig 2: Step-by-step experimental workflow for the regioselective functionalization at C4.
Step-by-Step Methodology
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Preparation (Inert Atmosphere): Flame-dry a Schlenk flask and purge with dry Argon.
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Causality: Pd(0) intermediates are highly sensitive to oxygen. Exposure leads to premature catalyst degradation (precipitation of Pd black), halting the catalytic cycle.
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Reagent Loading: Add 3-bromo-4-iodoisothiazole (1.0 equiv), the terminal alkene (1.2 equiv), and Pd(OAc)₂ (0.05 equiv). Dissolve in anhydrous DMF.
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Causality: Why Pd(OAc)₂ without a strong phosphine ligand? The C4–I bond is highly activated. Introducing electron-rich phosphines (like dppf or XPhos) can inadvertently lower the activation barrier for the C3–Br bond, leading to undesired double-coupling. Pd(OAc)₂ provides the perfect balance of reactivity and chemoselectivity[2].
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Base Addition & Heating: Inject anhydrous Triethylamine (TEA, 2.0 equiv). Heat the mixture to 70–80 °C.
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Causality: TEA acts as both the base to neutralize the generated HI and as a mild coordinating ligand to stabilize the Pd intermediates[1].
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Self-Validating Monitoring (Critical Step): After 4 hours, monitor the reaction via GC-MS.
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Validation Checkpoint: Look for the disappearance of the starting material mass (m/z ~289). Crucially, the product mass spectrum must exhibit a 1:1 isotopic doublet. This confirms the retention of the ⁷⁹Br and ⁸¹Br isotopes. If a singlet mass peak is observed, the reaction has over-proceeded to displace the bromine, indicating the temperature was too high.
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Quench and Extraction: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF.
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Purification: Concentrate under reduced pressure and purify via silica gel column chromatography using a Hexanes/EtOAc gradient.
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Structural Validation: Perform ¹H NMR analysis on the purified product.
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Validation Checkpoint: The isothiazole C5–H proton should appear as a sharp singlet (typically >8.0 ppm). The preservation of this singlet, alongside new vinylic proton signals, validates that regioselective substitution occurred at C-4 without heteroaromatic ring opening.
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Applications in Drug Development & Materials Science
In medicinal chemistry, isothiazoles serve as prominent bioisosteres for other five-membered heterocycles such as pyrazoles, oxazoles, and thiazoles. They offer distinct lipophilicity profiles and unique hydrogen-bond acceptor vector geometries.
By utilizing 3-bromo-4-iodo-1,2-thiazole, drug development professionals can rapidly generate diverse libraries of 3,4-disubstituted analogs. Once the C-4 position is functionalized via the Heck or Suzuki protocol described above, the remaining C-3 bromine can be subjected to Buchwald-Hartwig amination to introduce anilines or aliphatic amines. Furthermore, recent advances have demonstrated that related bromoisothiazoles can undergo silver-mediated direct C–H arylation at the C-5 position, adding a third dimension of derivatization to this highly versatile scaffold[3].
References
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[4] Title: Isothiazole, 3-bromo-4-iodo- 202287-54-5 wiki - Guidechem Source: guidechem.com URL:
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[2] Title: Palladium-catalyzed alkenylation and alkynylation of 3-bromo-4-iodoisothiazole Source: semanticscholar.org URL:
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[1] Title: Science of Synthesis: Heck Coupling of 3-Bromo-4-iodoisothiazole Source: thieme-connect.de URL:
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[3] Title: Silver-Mediated Palladium-Catalyzed Direct C−H Arylation of 3-Bromoisothiazole-4-carbonitrile | Organic Letters Source: acs.org URL:
